

Application Note & Protocol: Quantification of Taiwanhomoflavone B using a Validated HPLC-UV Method

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **Taiwanhomoflavone B**, a naturally occurring biflavonoid. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. The protocol outlines procedures for sample preparation, standard solution preparation, and instrument parameters. Method validation was conducted in accordance with ICH guidelines, demonstrating excellent linearity, precision, and accuracy.

Introduction

Taiwanhomoflavone B is a member of the biflavonoid class of polyphenolic compounds. Biflavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate quantification of **Taiwanhomoflavone B** in various matrices is crucial for further research into its therapeutic potential and for the standardization of plant-based products containing this compound. The HPLC-UV method presented here provides a straightforward and reliable approach for this purpose.

Experimental



Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV/Vis detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of **Taiwanhomoflavone B**.

Table 1: HPLC-UV Chromatographic Conditions

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (4.6 x 150 mm, 5 μm)
Mobile Phase	A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution	0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection Wavelength	270 nm

Preparation of Standard Solutions

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Taiwanhomoflavone B
 reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 μg/mL to 100 μg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

 Extraction: Weigh 1.0 g of dried and powdered plant material. Add 20 mL of 80% methanol and perform ultrasonication for 30 minutes.



• Filtration: Centrifuge the extract at 4000 rpm for 10 minutes and filter the supernatant through a $0.45~\mu m$ syringe filter into an HPLC vial.

Method Validation

The developed HPLC-UV method was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 2: System Suitability Parameters

Parameter	Acceptance Criteria	Result
Tailing Factor	≤ 2.0	1.2
Theoretical Plates	> 2000	5800
Relative Standard Deviation (RSD) of Peak Area (n=6)	≤ 2.0%	0.8%

Table 3: Linearity, LOD, and LOQ

Parameter	Result
Linear Range	1 - 100 μg/mL
Correlation Coefficient (r²)	0.9995
Regression Equation	y = 25432x + 1258
Limit of Detection (LOD)	0.2 μg/mL
Limit of Quantification (LOQ)	0.6 μg/mL

Table 4: Precision (Intra-day and Inter-day)



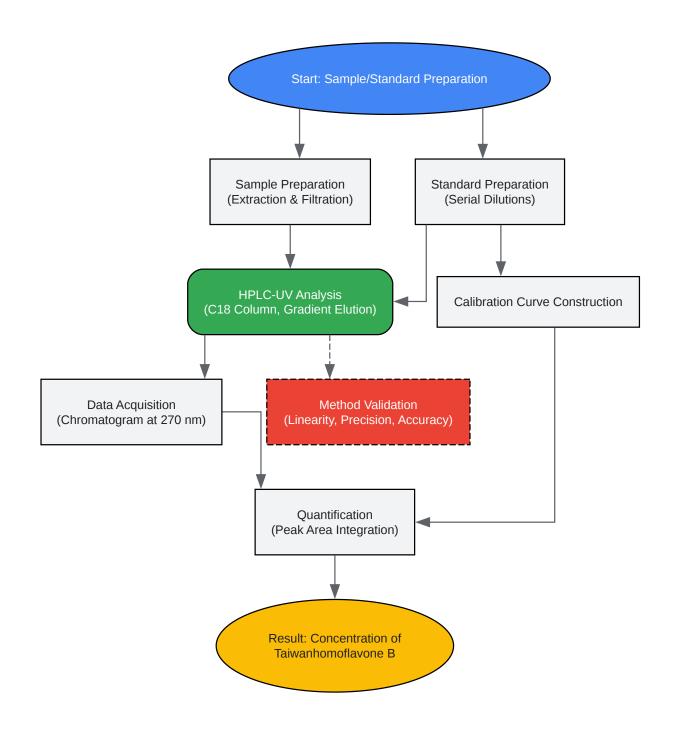
Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
5	1.5	1.8
25	1.1	1.4
75	0.9	1.2

Table 5: Accuracy (Recovery Study)

Spiked Level	Amount Added (μg/mL)	Amount Found (μg/mL)	Recovery (%)	RSD (%) (n=3)
Low	10	9.8	98.0	1.6
Medium	20	20.3	101.5	1.2
High	40	39.5	98.8	1.4

Experimental Workflow and Signaling Pathway Diagrams





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Caption: Experimental workflow for the quantification of **Taiwanhomoflavone B**.

Conclusion







The HPLC-UV method described in this application note is a reliable and validated technique for the quantification of **Taiwanhomoflavone B**. The method is simple, accurate, and precise, making it a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocol and validation data provided herein can be readily adopted by laboratories for routine analysis.

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